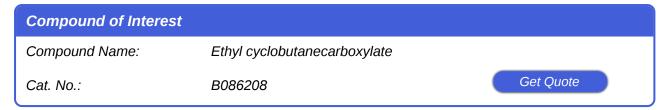


Ethyl Cyclobutanecarboxylate: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cyclobutanecarboxylate is a pivotal chemical intermediate with significant applications in the pharmaceutical and organic synthesis sectors. This document provides an in-depth overview of its chemical identity, physicochemical properties, synthesis methodologies, and its role in drug development, particularly in relation to its interaction with the cannabinoid type 2 (CB2) receptor. Detailed experimental protocols for its synthesis, alongside visualizations of the synthetic workflow and the CB2 receptor signaling pathway, are presented to support research and development activities.

Chemical Identity and Identifiers

Ethyl cyclobutanecarboxylate is an ester characterized by a cyclobutane ring attached to a carboxyl group, with an ethyl substituent. Its unique strained ring structure imparts specific chemical properties that are leveraged in the synthesis of more complex molecules.[1]

Table 1: Chemical Identifiers for Ethyl Cyclobutanecarboxylate



Identifier	Value	Reference
CAS Number	14924-53-9	[1][2]
Molecular Formula	C7H12O2	[1]
Molecular Weight	128.17 g/mol	_
IUPAC Name	ethyl cyclobutanecarboxylate	
Synonyms	Cyclobutanecarboxylic acid ethyl ester, NSC 125691	[1]
InChl	InChl=1S/C7H12O2/c1-2-9- 7(8)6-4-3-5-6/h6H,2-5H2,1H3	[1]
InChlKey	SMVBADCAMQOTOV- UHFFFAOYSA-N	[1]
SMILES	CCOC(=0)C1CCC1	[1]
EC Number	238-995-0	
Beilstein/REAXYS	1929653	_
PubChem CID	84700	_
DSSTox Substance ID	DTXSID70164204	

Physicochemical Properties

Ethyl cyclobutanecarboxylate is a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of Ethyl Cyclobutanecarboxylate



Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[1]
Odor	Fruity	[1]
Density	0.928 g/mL at 25 °C	
Boiling Point	159 °C	
Refractive Index	1.426 (n20/D)	
Flash Point	107 °F	
Solubility	Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water.	[1]

Synthesis of Ethyl Cyclobutanecarboxylate

The synthesis of **ethyl cyclobutanecarboxylate** is typically achieved through the Fischer esterification of its precursor, cyclobutanecarboxylic acid, with ethanol in the presence of an acid catalyst. The precursor, cyclobutanecarboxylic acid, can be synthesized from the hydrolysis and decarboxylation of diethyl cyclobutanedicarboxylate, which is formed from the reaction of trimethylene dibromide and ethyl malonate.[3]

Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid

This procedure is adapted from Organic Syntheses.[1]

Materials:

- 1,1-Cyclobutanedicarboxylic acid
- Distilling flask (75-mL)
- Claisen flask (75-mL) as a receiver
- Thermometer



Metal or oil bath

Procedure:

- Place the 1,1-cyclobutanedicarboxylic acid into the 75-mL distilling flask, equipped with a thermometer and connected to the Claisen flask as a receiver.
- Cool the receiver with running water.
- Heat the distilling flask in a metal or oil bath to a temperature of 160–170 °C.
- Continue heating until the evolution of carbon dioxide ceases, indicating the completion of the decarboxylation.
- Raise the bath temperature to 210–220 °C and collect the fraction that boils at 189–195 °C.
 This is the crude cyclobutanecarboxylic acid.
- Redistill the crude product to obtain pure cyclobutanecarboxylic acid.

Experimental Protocol: Fischer Esterification to Ethyl Cyclobutanecarboxylate

This is a general procedure for Fischer esterification that can be adapted for the synthesis of **ethyl cyclobutanecarboxylate**.[4][5][6][7][8]

Materials:

- Cyclobutanecarboxylic acid
- Anhydrous ethanol (large excess)
- Concentrated sulfuric acid (catalytic amount)
- · Round-bottom flask
- Reflux condenser
- Heating mantle



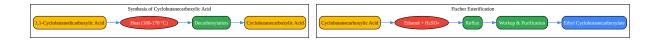
- Separatory funnel
- Sodium bicarbonate solution (saturated)
- Brine solution
- Anhydrous sodium sulfate
- Rotary evaporator

Procedure:

- In a round-bottom flask, combine cyclobutanecarboxylic acid and a large excess of anhydrous ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.
- After the reaction is complete (monitored by TLC or GC), allow the mixture to cool to room temperature.
- Remove the excess ethanol using a rotary evaporator.
- Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude **ethyl cyclobutanecarboxylate**.
- Purify the crude product by distillation to obtain the final product.



Synthesis Workflow



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Synthetic pathway for **ethyl cyclobutanecarboxylate**.

Applications in Drug Development

Ethyl cyclobutanecarboxylate serves as a versatile building block in the synthesis of complex pharmaceutical compounds.[2][9] The incorporation of the cyclobutane moiety can impart unique conformational constraints and metabolic stability to drug candidates.[10]

Role as a Pharmaceutical Intermediate

Its utility as a pharmaceutical intermediate is well-established, contributing to the development of a variety of advanced therapeutic agents.[2] The cyclobutane ring is a key structural motif in several approved drugs, and **ethyl cyclobutanecarboxylate** provides a convenient starting point for their synthesis.

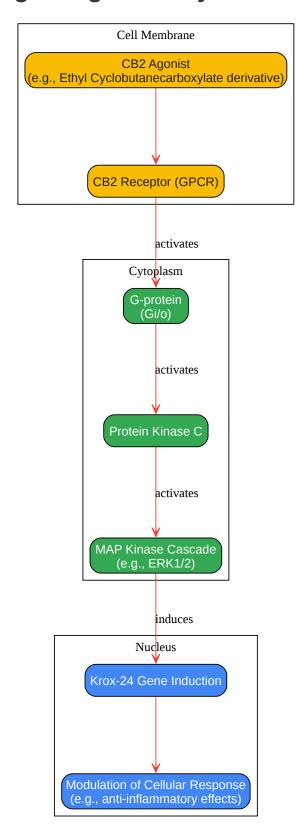
Interaction with the Cannabinoid Type 2 (CB2) Receptor

Recent studies have highlighted the potential of compounds derived from **ethyl cyclobutanecarboxylate** in modulating the activity of the cannabinoid type 2 (CB2) receptor. The CB2 receptor is primarily expressed in immune tissues and is a promising therapeutic target for a range of inflammatory and neurodegenerative diseases, as well as certain types of pain, without the psychoactive side effects associated with the CB1 receptor.[11][12]

Activation of the CB2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that often involves the mitogen-activated protein (MAP) kinase pathway.[13][14] This signaling can lead to the modulation of gene expression, such as the induction of the early growth response protein 1 (Krox-24), which plays a role in cell growth and differentiation.[13]



CB2 Receptor Signaling Pathway



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Signaling pathway of the CB2 receptor.

Safety and Handling

Ethyl cyclobutanecarboxylate is a flammable liquid and vapor.[15] Appropriate safety precautions, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat, should be taken when handling this compound. It should be stored in a cool, well-ventilated area away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Ethyl cyclobutanecarboxylate is a chemical compound with significant value in synthetic chemistry, particularly in the realm of drug discovery and development. Its well-defined chemical properties and synthetic accessibility make it a crucial intermediate for introducing the cyclobutane scaffold into novel therapeutic agents. The growing understanding of its derivatives' interactions with biological targets, such as the CB2 receptor, opens up new avenues for the development of treatments for a variety of diseases. This guide provides a foundational resource for researchers and professionals working with this versatile molecule.

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